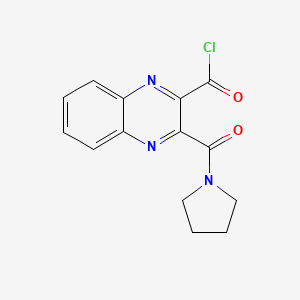
3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride is an organic compound that features a quinoxaline ring substituted with a pyrrolidine-1-carbonyl group and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride typically involves the reaction of quinoxaline derivatives with pyrrolidine and carbonyl chloride. One common method involves the use of quinoxaline-2-carboxylic acid as a starting material, which is then reacted with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carboxylic acid. This intermediate is then treated with thionyl chloride (SOCl2) to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoxaline-2,3-diones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products Formed
Amides, esters, thioesters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
Quinoxaline-2,3-diones: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-cancer, anti-inflammatory, and antimicrobial agents.
Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is utilized in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular processes and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carboxylic acid
- 3-(Pyrrolidine-1-carbonyl)quinoxaline-2,3-dione
- 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-thioester
Uniqueness
The presence of both a carbonyl chloride and a pyrrolidine-1-carbonyl group provides opportunities for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
64120-08-7 |
|---|---|
Fórmula molecular |
C14H12ClN3O2 |
Peso molecular |
289.71 g/mol |
Nombre IUPAC |
3-(pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride |
InChI |
InChI=1S/C14H12ClN3O2/c15-13(19)11-12(14(20)18-7-3-4-8-18)17-10-6-2-1-5-9(10)16-11/h1-2,5-6H,3-4,7-8H2 |
Clave InChI |
MMHJQIBDAYTGFI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C2=NC3=CC=CC=C3N=C2C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


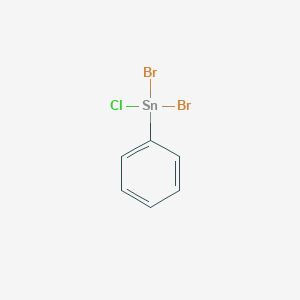
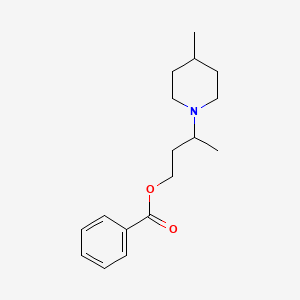
![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
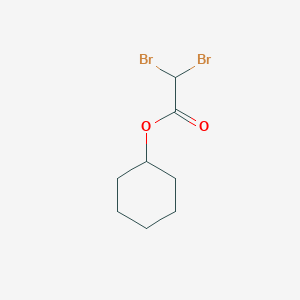
![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
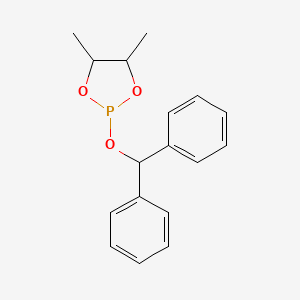
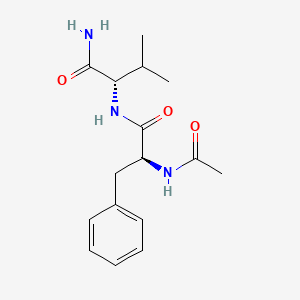
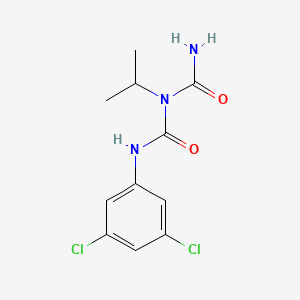
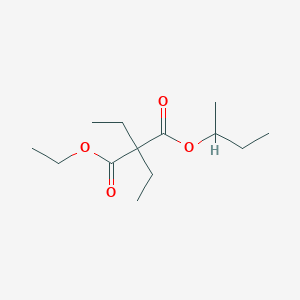
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
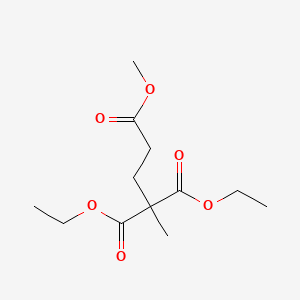


![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)
